SSM 3 trifluoroacetate
Description
Significance of Proprotein Convertase Enzymes in Proteolytic Processing
Proprotein convertases (PCs) are a family of calcium-dependent serine endoproteases that play a critical role in the post-translational modification of proteins. bioscientifica.complos.org These enzymes are responsible for the proteolytic processing of a wide array of precursor proteins, also known as proproteins, into their biologically active forms. bioscientifica.comresearchgate.net This maturation process is fundamental for the proper function of many proteins involved in diverse physiological processes. bioscientifica.comfrontiersin.org
The processing of proproteins by PCs occurs within the secretory pathway and is crucial for the activation, inactivation, or modulation of various proteins, including hormones, growth factors, receptors, and enzymes. bioscientifica.comfrontiersin.org PCs recognize and cleave their substrates at specific amino acid sequences, typically at pairs of basic residues like Lys-Arg or Arg-Arg. bioscientifica.com The family of PCs includes several members, such as furin, PC1/3, PC2, and others, each with distinct tissue distribution and substrate specificities, contributing to the precise regulation of protein activation. plos.orgfrontiersin.org
Functional Overview of Furin in Cellular and Pathological Processes
Furin is one of the most extensively studied members of the proprotein convertase family. researchgate.net It is a ubiquitous enzyme found in the trans-Golgi network of virtually all mammalian cells. wikipedia.org Furin plays a housekeeping role in the processing of a multitude of proproteins that are essential for normal cellular function and homeostasis. ibmc.msk.rurndsystems.com Its substrates include growth factors, hormones, receptors, and adhesion molecules. ibmc.msk.ru
Beyond its normal physiological functions, furin is also implicated in a variety of pathological processes. ibmc.msk.rurndsystems.com Its activity is exploited by numerous pathogens, including viruses and bacteria, to process their own proteins, which is often a critical step for their infectivity and virulence. wikipedia.orgpatsnap.com For instance, the spike proteins of viruses like HIV, influenza, and SARS-CoV-2 require cleavage by furin or furin-like proteases to become fully functional. wikipedia.org Furthermore, furin is involved in the progression of diseases such as cancer, neurodegenerative disorders, and atherosclerosis. ibmc.msk.rurndsystems.comresearchgate.net
Rationale for Targeting Furin in Biomedical Research
Given its central role in both normal physiology and various diseases, furin has become an attractive target for therapeutic intervention and a valuable tool in biomedical research. researchgate.netnih.gov The development of specific furin inhibitors offers a promising strategy for treating a range of conditions. nih.gov In the context of infectious diseases, inhibiting furin can block the activation of viral and bacterial proteins, thereby preventing or reducing their pathogenicity. patsnap.comasm.org For example, research has shown that furin inhibitors can suppress the production and cytopathic effects of SARS-CoV-2 by blocking the cleavage of its spike protein. tocris.com
In cancer research, targeting furin is being explored as a way to inhibit tumor growth and metastasis, as furin is known to process proproteins involved in these processes. patsnap.com Moreover, furin inhibitors are instrumental in studying the fundamental cellular processes that are dependent on furin-mediated protein processing. smolecule.com By blocking furin activity, researchers can investigate the consequences of unprocessed proteins on cellular signaling and function. smolecule.com The compound SSM 3 trifluoroacetate (B77799) is a notable example of a potent and selective furin inhibitor used for these research purposes. tocris.comrndsystems.combio-techne.com
Research Findings on SSM 3 Trifluoroacetate
This compound is a potent and synthetic inhibitor of furin. tocris.commedchemexpress.com Its primary mechanism of action is to block the enzymatic activity of furin, thereby preventing the cleavage of its target proproteins. smolecule.com
In Vitro Efficacy
In vitro studies have demonstrated the high potency of this compound as a furin inhibitor.
| Parameter | Value | Reference |
| EC50 | 54 nM | tocris.comrndsystems.combio-techne.com |
| Ki | 12 nM | medchemexpress.com |
The half-maximal effective concentration (EC50) of 54 nM indicates that a low concentration of the compound is required to inhibit 50% of furin's activity in a laboratory setting. tocris.comrndsystems.combio-techne.com The inhibition constant (Ki) of 12 nM further underscores its strong binding affinity to the furin enzyme. medchemexpress.com
Key Research Applications
The specific inhibitory action of this compound has made it a valuable tool in various research areas:
Antiviral Research: It has been used to investigate the role of furin in the life cycle of viruses that depend on this enzyme for the activation of their surface proteins, such as the spike protein of SARS-CoV-2. tocris.comnih.gov
Bacterial Toxin Studies: Research has shown that this compound can block the furin-dependent processing of anthrax protective antigen-83, a key component of the anthrax toxin. tocris.comrndsystems.combio-techne.com
Tuberculosis Research: Studies have indicated that this compound can reduce the growth of Mycobacterium tuberculosis in a dose-dependent manner, suggesting a role for furin in the pathogenesis of tuberculosis. jci.orgnih.gov
Cell Biology: By inhibiting furin, researchers can study the downstream effects of unprocessed proteins on cellular pathways and functions. smolecule.com
However, it is important to note that in some experimental setups, such as studies on syncytia formation by the swine acute diarrhea syndrome coronavirus (SADS-CoV), this compound did not show an effect, highlighting the complexity of protease involvement in different biological systems. asm.org Similarly, in certain studies on SARS-CoV-2 infection in VeroE6 cells, other furin inhibitors showed more pronounced effects in suppressing cytopathic effects. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRXGHBFAELIV-YAOLEPIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36F12N12O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Modifications of Ssm 3 Trifluoroacetate
Synthetic Methodologies for SSM 3 Trifluoroacetate (B77799)
The synthesis of SSM 3 trifluoroacetate, a molecule with a complex arrangement of guanidinylated phenoxy groups on a cyclohexane (B81311) scaffold, likely involves a multi-step pathway. smolecule.com While specific, proprietary routes are not extensively detailed in public literature, the synthesis can be understood through generally applied strategies for constructing similar architectures, including trifluoromethylation, transition metal-catalyzed coupling reactions, and rigorous purification. smolecule.comsmolecule.comvulcanchem.com
The "trifluoroacetate" component of the name refers to the counter-ion present in the final, purified salt form of the compound. rndsystems.comtocris.com This is typically introduced during the final stages of synthesis, particularly during purification by methods like High-Performance Liquid Chromatography (HPLC), where trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent. peptide.commdpi.com The peptide or small molecule is then isolated as a trifluoroacetate salt upon lyophilization. wpmucdn.comlifetein.com
However, the deliberate incorporation of a trifluoromethyl (-CF3) group into a molecule's core structure is a distinct and crucial strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability. nih.govresearchgate.net Should precursors to SSM 3 require such a group, several modern trifluoromethylation strategies could be employed. These reactions are broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation. researchgate.net
Recent advancements have focused on transition-metal-catalyzed methods and photoredox catalysis. sioc-journal.cnfrontiersin.org For instance, photocatalytic strategies using trifluoroacetic acid (TFA) or its derivatives as the CF3 source have gained prominence due to their mild reaction conditions. frontiersin.org Mechanisms such as single-electron transfer (SET), electron donor-acceptor (EDA) complex formation, and ligand-to-metal charge transfer (LMCT) allow for the generation of trifluoromethyl radicals (•CF3) that can be incorporated into aromatic and heterocyclic systems. frontiersin.org
Table 1: Overview of Modern Trifluoromethylation Strategies
| Strategy | Catalyst/Reagent Type | Typical Reaction Conditions | Key Features |
|---|---|---|---|
| Photoredox Catalysis | Ruthenium or Iridium photocatalysts; TFA derivatives | Visible light, room temperature | Mild conditions, high functional group tolerance. frontiersin.orgacs.org |
| Copper-Catalyzed | Copper salts/complexes; TMSCF3, fluoroform | Often requires elevated temperatures | Good for aryl halides and diaryliodonium salts. nih.govresearchgate.net |
| Palladium-Catalyzed | Palladium complexes; electrophilic CF3+ sources or TMSCF3 | Varies, can involve high-valent Pd(IV) intermediates | Broad substrate scope, including C-H activation. nih.govd-nb.info |
| Silver-Mediated | Silver salts (e.g., AgF, AgCF3) | Mild to moderate temperatures | Useful for decarboxylative fluorodecarboxylation and C-H trifluoromethylation. thieme-connect.comrsc.orgescholarship.org |
The core structure of SSM 3 contains multiple aryl-ether and aryl-cyclohexyl linkages. The formation of these bonds is a cornerstone of modern organic synthesis, frequently accomplished via transition metal-catalyzed cross-coupling reactions. sioc-journal.cnmagtech.com.cn Palladium-catalyzed reactions are particularly powerful for forming C-O and C-C bonds.
For the aryl-ether linkages (Ar-O-Cyclohexyl), a variation of the Buchwald-Hartwig amination, adapted for etherification, would be a suitable approach. This involves coupling an aryl halide or triflate with the hydroxyl groups on the cyclohexane scaffold using a palladium catalyst and a specialized phosphine (B1218219) ligand.
Table 2: Relevant Transition Metal-Catalyzed Coupling Reactions
| Reaction Name | Bond Formed | Typical Catalysts | Common Substrates |
|---|---|---|---|
| Buchwald-Hartwig | C-O (Ether) / C-N | Palladium(0) or Palladium(II) precursors with phosphine ligands | Aryl halides/triflates and alcohols/amines |
| Ullmann Condensation | C-O (Aryl Ether) | Copper salts or complexes | Aryl halides and phenols |
| Stille Coupling | C-C | Palladium complexes | Organostannanes and organic halides/triflates |
| Suzuki Coupling | C-C | Palladium complexes | Organoboron compounds and organic halides/triflates |
The synthesis would also require careful use of protecting groups to mask the reactive guanidine (B92328) functionalities while the core scaffold is assembled. These protecting groups would be removed in the final steps of the synthesis. smolecule.com
Producing this compound at high purity (>98%), as is required for research and academic use, involves stringent purification protocols. vulcanchem.comrndsystems.com Given the polar and ionic nature of the final compound due to its multiple guanidinium (B1211019) groups, the primary method for purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). peptide.commdpi.com
During RP-HPLC, a C18 column is commonly used, and the mobile phase typically consists of a gradient of acetonitrile (B52724) or methanol (B129727) in water. peptide.com Crucially, trifluoroacetic acid (TFA) is added to the mobile phase at a low concentration (e.g., 0.1%). peptide.commdpi.com The TFA serves two purposes: it acts as an ion-pairing agent, forming neutral complexes with the positively charged guanidinium groups to improve peak shape and retention, and it maintains an acidic pH to ensure the guanidine groups remain protonated. peptide.comwpmucdn.com
After the fractions containing the pure compound are collected, they are combined and lyophilized (freeze-dried). This process removes the volatile solvents and the excess TFA, leaving the purified compound as a stable trifluoroacetate salt. peptide.comwpmucdn.com
For applications where the trifluoroacetate counter-ion may interfere with biological assays, several exchange protocols can be employed: lifetein.comnih.gov
Ion-Exchange Chromatography : The compound can be passed through a strong anion exchange resin that has been pre-loaded with a different counter-ion, such as acetate (B1210297) or chloride. peptide.commdpi.com
Repetitive Lyophilization : The TFA salt can be dissolved in a dilute solution of a different acid, such as hydrochloric acid (HCl), and then re-lyophilized. Repeating this cycle several times can effectively replace the trifluoroacetate with the new counter-ion. wpmucdn.comlifetein.comnih.gov
Coupling Reaction Approaches (e.g., Transition Metal-Catalyzed Methods)
Derivatization and Analog Development of this compound
The development of analogs from a lead compound like SSM 3 is a systematic process aimed at improving potency and selectivity or exploring the structure-activity relationship (SAR). mdpi.comdrugdesign.org This involves making targeted chemical modifications to the parent structure.
The structure of SSM 3 offers several key regions for chemical modification to generate a library of analogs.
Modification of Guanidine Groups : The four guanidine groups are critical for binding to the target, likely through hydrogen bonding and electrostatic interactions. smolecule.com Analogs could be synthesized by replacing one or more guanidine groups with other basic or hydrogen-bonding moieties like amidines, amino groups, or N-substituted guanidines. This would probe the specific structural requirements for target recognition.
Alteration of the Cyclohexane Scaffold : The stereochemistry of the substituents on the 1,3,4,6-substituted cyclohexane ring is likely crucial for orienting the phenoxy-guanidine arms correctly. Analogs with different stereoisomers could be synthesized to investigate the optimal spatial arrangement. The cyclohexane ring itself could be replaced with other cyclic or acyclic linkers to assess the impact of scaffold rigidity and conformation.
Modification of the Phenoxy Linkers : The length and composition of the phenoxy linkers could be altered. This could involve introducing substituents onto the phenyl rings (e.g., halogens, alkyl groups) to modify electronic properties and potential secondary interactions with the target. acs.orgresearchgate.net The ether linkage could also be replaced with other functionalities, such as thioethers or amides.
Late-Stage Functionalization : Modern synthetic methods allow for the direct modification of complex molecules. For example, C-H activation/functionalization could be used to introduce new groups onto the aromatic rings of SSM 3, providing rapid access to a diverse set of analogs from a common intermediate. rsc.org
The design of new analogs is guided by principles of medicinal chemistry and structure-based drug design. drugdesign.orgproteinstructures.com The primary goal is to optimize the interactions between the small molecule and its biological target.
Structure-Activity Relationship (SAR) : By synthesizing and testing a series of related analogs, researchers can build a SAR profile. mdpi.comproteinstructures.com For example, if replacing a guanidine group with a smaller amino group leads to a significant loss of activity, it confirms the importance of the bidentate hydrogen bonding capability of the guanidinium ion. drugdesign.org
Bioisosteric Replacement : This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving pharmacological properties. slideshare.net For instance, a phenyl ring could be replaced by a bioisosteric heterocycle like pyridine (B92270) to introduce a hydrogen bond acceptor and alter solubility.
Conformational Constraint : Introducing rigidity into a flexible molecule can lock it into its bioactive conformation, which can lead to increased potency and selectivity. This could be achieved by replacing the cyclohexane ring in SSM 3 with a more rigid scaffold or by introducing ring systems that restrict the rotation of the phenoxy groups. slideshare.net
Modulation of Physicochemical Properties : Analogs are often designed to improve properties like solubility, lipophilicity, and metabolic stability. The incorporation of fluorine atoms or trifluoromethyl groups is a common strategy to block sites of metabolism or modulate lipophilicity. researchgate.netrsc.orgmdpi.com While SSM 3 itself is a trifluoroacetate salt, designing analogs where a trifluoromethyl group is covalently incorporated into the core structure could be a valuable strategy for enhancing its drug-like properties. researchgate.net
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Trifluoroacetic acid |
| Acetonitrile |
| Methanol |
| Hydrochloric acid |
| Stille |
| Suzuki |
| Buchwald-Hartwig |
Impact of Trifluoroacetate Moiety on Compound Characteristics for Research Applications
The formulation of active pharmaceutical ingredients and research compounds as salts is a common strategy to enhance their physicochemical properties. In the case of SSM 3, it is typically prepared as a tetra-trifluoroacetate salt (this compound). The trifluoroacetate (TFA) counterion is not merely an inert component but plays a significant role in defining the compound's characteristics, which has direct implications for its use in research settings.
Trifluoroacetic acid is a strong acid frequently used during the synthesis and purification of peptides and other synthetic molecules. nih.govnih.govacs.org It is effective for removing certain protecting groups used in organic synthesis and serves as an ion-pairing agent in high-performance liquid chromatography (HPLC) for purification. nih.govacs.orgwikipedia.org Consequently, many basic compounds like SSM 3, which contains multiple guanidine groups, are often isolated as their trifluoroacetate salts. nih.gov
The primary influence of the trifluoroacetate moiety on SSM 3 is the significant enhancement of its solubility, particularly in aqueous solutions. vulcanchem.com This is a critical attribute for a research compound, as it facilitates its use in a wide array of in vitro and cell-based biological assays, which are typically conducted in aqueous buffers. vulcanchem.com The high electronegativity of the fluorine atoms in the trifluoroacetate ion contributes to its ability to improve the solubility and stability of associated compounds. solubilityofthings.comontosight.ai For this compound, this results in high solubility in both water and dimethyl sulfoxide (B87167) (DMSO), two common solvents used in laboratory research. rndsystems.comglpbio.com This enhanced solubility and reactivity, when compared to other potential salt forms or the free base, makes this compound a more versatile tool for researchers. smolecule.com
The table below summarizes the key characteristics of this compound that are influenced by the trifluoroacetate moiety, making it suitable for research applications.
| Property | Influence of Trifluoroacetate Moiety | Research Application Relevance |
| Solubility | Enhances solubility in aqueous solutions and polar organic solvents like DMSO. vulcanchem.comrndsystems.com | Facilitates the preparation of stock solutions and dilutions for use in various cell-based and enzymatic assays. vulcanchem.com |
| Stability | Contributes to the chemical stability of the peptide-like core structure. ontosight.ai | Ensures compound integrity and reproducibility of experimental results over time. |
| Handling | As a salt, it is a solid that is more easily weighed and handled than a potentially oily or hygroscopic free base. | Simplifies laboratory procedures and improves the accuracy of solution preparation. |
| Purity | Often a result of HPLC purification where trifluoroacetic acid is used as an ion-pairing agent. nih.govacs.org | Provides a high-purity compound (typically ≥98%) essential for obtaining reliable and specific research data. rndsystems.com |
It is important for researchers to recognize that the trifluoroacetate ion is not always biologically inert. Studies have shown that trifluoroacetate can itself interact with biological targets, such as allosterically modulating the glycine (B1666218) receptor. nih.gov While SSM 3's primary activity is the potent inhibition of furin, the presence of trifluoroacetate as a counterion is a factor that must be considered in experimental design to avoid potential off-target effects or experimental variability. nih.govvulcanchem.comnih.gov
Molecular Mechanism of Furin Inhibition by Ssm 3 Trifluoroacetate
Specificity of SSM 3 Trifluoroacetate (B77799) for Furin
SSM 3 trifluoroacetate demonstrates a notable specificity for furin, a member of the proprotein convertase (PC) family. medchemexpress.com While it shows comparable potency against PC6B, it preferentially inhibits furin over other family members like PACE4 and PC7 by a significant margin. medchemexpress.com Furthermore, it is considerably less effective against other proteases like lethal factor (LF) and shows no measurable inhibition against trypsin and MT1-MMP, highlighting its selectivity. medchemexpress.comvulcanchem.com
The primary mechanism by which this compound inhibits furin is through competitive inhibition. smolecule.comvulcanchem.com It directly competes with endogenous furin substrates for binding at the enzyme's active site. smolecule.comvulcanchem.com The guanidinium (B1211019) groups present in the structure of this compound are thought to mimic the arginine-rich motifs found in the natural substrates of furin, allowing for high-affinity binding to the catalytic domain. smolecule.com This competitive binding prevents the natural substrates from accessing the active site, thereby blocking their cleavage and subsequent activation. smolecule.com Kinetic assays have further characterized this as a time-dependent inhibition, which is consistent with slow-binding kinetics. vulcanchem.com
This compound binds to the active site of furin, effectively occluding the substrate-binding cleft. smolecule.comsmolecule.com Structural modeling suggests that the molecule's bis-guanidine group likely forms hydrogen bonds with key amino acid residues within the furin active site. smolecule.com These interactions are crucial for stabilizing the enzyme-inhibitor complex and preventing the conformational changes necessary for furin's proteolytic activity. smolecule.comvulcanchem.com This direct interaction at the catalytic site is the foundation of its inhibitory function. smolecule.com
Competitive Inhibition Modalities
Enzymatic Activity Modulation
This compound effectively modulates the enzymatic activity of furin, leading to a reduction in the processing of its substrates.
This compound has been shown to block the furin-dependent cleavage of various substrates. A key example is its ability to inhibit the processing of anthrax protective antigen-83 (PA83) to its active form, PA63. rndsystems.commedchemexpress.comtocris.com This inhibition of cleavage is crucial for preventing the subsequent toxic effects of the anthrax toxin. smolecule.com Similarly, it has been demonstrated to inhibit the cleavage of the spike protein of viruses like SARS-CoV-2, a critical step for viral entry into host cells. smolecule.comnih.govresearchgate.net For instance, it can abolish the formation of syncytia, a cytopathic effect driven by spike protein activation, at nanomolar concentrations. smolecule.com The compound also displaces the fluorogenic substrate Pyr-RTKR-AMC from furin's active site, further confirming its direct inhibition of substrate cleavage. medchemexpress.com
The inhibitory effect of this compound on furin is dose-dependent. medchemexpress.comjci.orgjci.org In enzymatic assays, it exhibits a half-maximal effective concentration (EC₅₀) of 54 nM and an inhibition constant (Kᵢ) of 12 nM, indicating its high potency. rndsystems.commedchemexpress.comvulcanchem.com Studies using the anthrax protective antigen have shown that increasing concentrations of this compound (from 0.1 to 25 μM) result in a corresponding increase in the inhibition of PA83 processing, with complete suppression observed at higher concentrations. medchemexpress.com This dose-response relationship has also been observed in studies investigating its effect on Mycobacterium tuberculosis growth, where it demonstrated a dose-dependent reduction. jci.orgjci.org
Inhibitory Potency of this compound
| Parameter | Value | Reference |
|---|---|---|
| EC₅₀ | 54 nM | rndsystems.commedchemexpress.com |
Selectivity Profile of this compound
| Enzyme | Inhibition Potency (Kᵢ) | Fold-difference vs. Furin | Reference |
|---|---|---|---|
| Furin | 0.012 μM | - | medchemexpress.com |
| PC6B | 0.004 μM | ~3-fold more potent | medchemexpress.com |
| PACE4 | 0.041 μM | ~3.4-fold less potent | medchemexpress.com |
| PC7 | 0.595 μM | ~49.6-fold less potent | medchemexpress.com |
| Lethal Factor (LF) | 1.241 μM | ~103.4-fold less potent | medchemexpress.comvulcanchem.com |
| Trypsin | No measurable inhibition | - | medchemexpress.com |
Cellular and Biochemical Effects of Furin Inhibition by Ssm 3 Trifluoroacetate
Impact on Proprotein Processing and Activation Pathways
Furin and related proprotein convertases (PCs) are essential for activating a multitude of precursor proteins by cleaving them at specific multibasic amino acid sequences. tocris.comnih.gov This proteolytic event transforms latent proproteins into their biologically active forms. nih.gov SSM 3 trifluoroacetate (B77799), by inhibiting furin, directly interferes with these activation pathways.
Research demonstrates that SSM 3 trifluoroacetate effectively blocks the furin-dependent processing of various proproteins. A primary example is its ability to inhibit the processing of the anthrax protective antigen-83 (PA83) on the cell surface. rndsystems.comtocris.comnih.gov It also blocks the intracellular processing of membrane-type 1 matrix metalloproteinase (MT1-MMP). nih.gov Furthermore, studies on viral proteins show that this compound can prevent the maturation of the Hepatitis E virus (HEV) ORF2g protein and the cleavage of the SARS-CoV-2 spike protein. nih.govplos.org This inhibition of cleavage is critical, as it prevents the activation of proteins necessary for pathogenic processes, such as viral entry into host cells. smolecule.comtocris.com
The compound has been shown to partially suppress the processing and release of transforming growth factor beta 1 (TGF-β1), another furin substrate. nih.gov The effective concentration (EC50) of this compound for furin inhibition is approximately 54 nM, with a Ki (inhibition constant) of 12 nM, highlighting its potency. rndsystems.commedchemexpress.com
Modulation of Cellular Signaling Pathways
By preventing the activation of key proteins, this compound consequently modulates the cellular signaling pathways in which these proteins participate. smolecule.com The inhibition of furin can alter a variety of cellular functions that are dependent on the specific cleavage of signaling molecules and their receptors. medchemexpress.com
Effects on Protein Activation Critical for Cellular Functions
The activation of many proteins essential for normal and pathological cellular functions is dependent on furin cleavage. This compound's inhibitory action has been shown to affect several of these processes.
In the context of hemostasis and thrombosis, hemin-induced platelet activation and aggregation are significantly impacted by this compound. dntb.gov.uaresearchgate.net The inhibitor was found to reduce hemin-induced phosphatidylserine (B164497) (PS) exposure, reactive oxygen species (ROS) generation, loss of mitochondrial membrane potential, and intracellular calcium signaling in platelets. researchgate.net This suggests that furin plays a specific role in hemin-associated platelet functions, which can be modulated by this compound. dntb.gov.uaresearchgate.net
In virology, the compound's ability to block the processing of viral glycoproteins, such as the SARS-CoV-2 spike protein and HEV ORF2 protein, is a prime example of its effect on protein activation. nih.govplos.org This blockage can suppress virus production and the cytopathic effects associated with viral infection. nih.gov
Furthermore, research in tuberculosis has shown that this compound can reduce the growth of Mycobacterium tuberculosis (Mtb) in a dose-dependent manner, indicating that furin-dependent host processes are involved in the pathogen's lifecycle. nih.govresearchgate.net
Investigation of Downstream Signaling Cascades
The inhibition of proprotein activation by this compound initiates a cascade of downstream effects on signaling pathways. For instance, in tuberculosis research, the inhibition of furin was studied alongside the inhibition of other enzymes like sphingosine (B13886) kinase 1 (SphK1). nih.gov While this compound directly reduced Mtb growth, the study of SphK1 inhibitors revealed modulation of the ceramide-sphingosine rheostat, which controls diverse cellular processes. nih.govresearchgate.net This points to the complexity of the signaling networks affected by inhibiting a single key enzyme like furin.
In studies of Hepatitis E virus, the inhibition of ORF2 maturation by this compound affects not only viral particle formation but also the modulation of host gene expression related to inflammatory responses, including pathways involving TNFα, IL-17, and NF-κB. nih.gov
The impact of this compound on hemin-induced platelet death (ferroptosis) also highlights its influence on downstream events. The inhibitor mitigates hemin-induced lipid peroxidation and the generation of specific oxylipins, which affect plasma membrane integrity. researchgate.net
Influence on Protein Trafficking and Localization in Cellular Compartments
Furin itself is trafficked through the secretory pathway, from the endoplasmic reticulum (ER) to the trans-Golgi network (TGN), where it is active. tocris.com The inhibition of furin by this compound can have consequences for the trafficking and localization of its substrate proteins.
For example, the maturation of the Hepatitis E virus ORF2g protein, which is inhibited by this compound, occurs within the secretory pathway. plos.org By preventing cleavage, the inhibitor likely alters the subsequent trafficking and secretion of the resulting protein forms. plos.org Similarly, the processing of MT1-MMP, which is blocked by this compound, is an intracellular event. nih.gov
Research on the Hepatitis E virus ORF2 protein further reveals that an arginine-rich motif (ARM) controls its addressing to different cellular compartments, including the nucleus and the secretory pathway. plos.orgnih.gov Furin-mediated cleavage is a key step in the maturation of the secreted forms. plos.org By blocking this step, this compound indirectly influences the balance and localization of different ORF2 isoforms, which is critical for the viral lifecycle. nih.gov While direct studies on how this compound alters the specific localization of a broad range of proteins are not extensively detailed in the provided results, the interference with cleavage events within specific compartments like the TGN inherently affects the state of proteins trafficked through this system. tocris.comnih.govnih.gov
Assessment of Furin Redundancy and Off-Target Enzyme Modulation
The proprotein convertase family consists of seven members in humans with overlapping but distinct specificities. nih.gov This creates a potential for functional redundancy, where one PC can compensate for the inhibition of another. nih.gov
Studies suggest that while this compound is a potent furin inhibitor, some level of functional redundancy exists among PCs like furin, PC5/6, and PACE4. nih.govnih.gov This redundancy may explain why some normal cellular functions of furin are not significantly affected by inhibitors, as other PCs can take over. nih.gov However, certain pathogenic processes, like the cell-surface processing of anthrax toxin, appear to be more specifically dependent on furin. nih.gov
Regarding off-target effects, this compound is considered to have a strong preference for furin with less significant effects on other convertases like PACE4 and PC1. uni-tuebingen.de However, like many inhibitors, the possibility of off-target effects cannot be entirely dismissed. For instance, in studies on Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV), this compound did not prevent syncytia formation, unlike the peptide-based furin inhibitor Dec-RVKR-CMK, suggesting differences in their activity spectrum or off-target effects in that specific system. asm.org In contrast, another study on SARS-CoV-2 noted that while both SSM3 and another inhibitor blocked S protein cleavage, they had different effects on viral replication stages, possibly due to different target specificities or off-target actions. nih.govresearchgate.net
Data Tables
Table 1: Inhibitory Potency of this compound
| Target Enzyme | Metric | Value | Reference(s) |
|---|---|---|---|
| Furin | EC50 | 54 nM | smolecule.comrndsystems.comtocris.commedchemexpress.com |
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation / Synonym(s) |
|---|---|
| This compound | SSM3, SSM-3 TFA |
| Decanoyl-RVKR-chloromethylketone | CMK |
| Hexa-D-arginine amide | D6R |
| Naphthofluorescein (B155354) | |
| Camostat | |
| Transforming growth factor beta 1 | TGF-β1 |
| Anthrax protective antigen-83 | PA83 |
| Membrane-type 1 matrix metalloproteinase | MT1-MMP |
Applications of Ssm 3 Trifluoroacetate in Antiviral Research
Inhibition of Viral Entry Mechanisms
Many viruses hijack host cell proteases, such as furin, to cleave their envelope glycoproteins, a step that is essential for viral entry into host cells. By inhibiting furin, SSM 3 trifluoroacetate (B77799) can block this critical activation step, thereby preventing viral infection. smolecule.comtocris.com
The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is mediated by its spike (S) protein. nih.gov This S protein contains a unique furin cleavage site (RRAR↓S) at the boundary of its S1 and S2 subunits, which is critical for its fusion activity and for mediating cell-to-cell fusion (syncytium formation). nih.gov
Research has demonstrated that furin inhibitors can block the cleavage of the SARS-CoV-2 spike protein. tocris.comnih.gov SSM 3 trifluoroacetate has been identified as one such inhibitor used in studies to probe the function of this furin cleavage site. nih.govresearchgate.net By preventing the cleavage of the S protein, these inhibitors can suppress virus entry and replication. nih.gov The inhibition of S protein cleavage is a key mechanism for reducing the cytopathic effects (CPEs) associated with SARS-CoV-2 infection, such as the formation of multinucleated giant cells (syncytia), which contribute to pathogenesis. nih.govresearchgate.net Studies have confirmed that targeting this host-cell factor is a viable strategy for developing antiviral agents against SARS-CoV-2. nih.gov
Hepatitis E virus (HEV), a leading cause of acute viral hepatitis globally, produces multiple forms of its ORF2 capsid protein during its lifecycle. nih.govbiorxiv.org The processing and function of these ORF2 isoforms are complex and crucial for the virus's survival and propagation. nih.gov
To investigate the role of host proprotein convertases (PCs) like furin in the HEV lifecycle, researchers have utilized furin inhibitors. nih.govbiorxiv.org In studies on HEV-producing cells, this compound was used alongside other PC inhibitors to determine their effect on the maturation of the glycosylated ORF2g protein. nih.govbiorxiv.org The research aimed to understand how an arginine-rich motif within the ORF2 protein regulates its journey through the cell and its interaction with host factors, ultimately controlling the HEV lifecycle. tocris.comnih.gov By treating HEV-infected cells with this compound, scientists can probe the dependence of ORF2 processing on furin activity, shedding light on the intricate mechanisms that allow the virus to produce different protein forms for distinct functions, such as virion assembly and immune evasion. nih.govbiorxiv.org
The primary mechanism of action for this compound in an antiviral context is the inhibition of furin-mediated protein processing. smolecule.com For many viruses, the cleavage of a surface glycoprotein (B1211001) is a prerequisite for conformational changes that enable the fusion of the viral envelope with the host cell membrane. nih.gov By binding to the active site of furin, this compound prevents this cleavage. smolecule.com
In the case of SARS-CoV-2, blocking the S protein cleavage at the S1/S2 site has been shown to suppress virus production and the associated CPEs. nih.gov Studies using furin inhibitors demonstrated a significant reduction in viral replication and the formation of syncytia. nih.govresearchgate.net The suppression of syncytia is particularly important, as this pathogenic feature is directly mediated by the cleaved spike protein. nih.gov Therefore, the antiviral effect of furin inhibitors like this compound is twofold: they can block the initial entry of the virus and also limit its spread between cells by preventing cell-cell fusion. nih.gov
Disruption of Hepatitis E Virus (HEV) Lifecycle and Host Interactions
Studies on Other Furin-Dependent Viral Pathogenesis
The role of furin is not limited to SARS-CoV-2 and HEV. Cleavage by furin and related enzymes is a key activation event for the envelope glycoproteins of a wide array of pathogenic viruses. This makes furin an attractive broad-spectrum antiviral target. nih.gov
Virus families that rely on furin for pathogenesis include:
Herpesviruses
Flaviviruses
Togaviruses
Filoviruses (e.g., Ebola virus)
Paramyxoviruses
Orthomyxoviruses (e.g., Avian Influenza)
Beyond viruses, furin is also exploited by bacterial pathogens. For instance, this compound has been shown to block the furin-dependent processing of the protective antigen-83 (PA83) from Bacillus anthracis, the bacterium that causes anthrax. smolecule.comtocris.comnih.gov This indicates that the therapeutic potential of furin inhibitors could extend to various infectious diseases. nih.govnih.gov
Comparative Efficacy Studies with Other Antiviral Agents and Furin Inhibitors
The efficacy of this compound has been evaluated in comparison with other furin inhibitors and antiviral compounds targeting different host proteases.
In studies on SARS-CoV-2, several furin/PC inhibitors were tested, including the peptide inhibitors decanoyl-RVKR-chloromethylketone (CMK) and hexa-D-arginine amide (D6R), and the small-molecule inhibitors this compound and naphthofluorescein (B155354). nih.govresearchgate.net These were often compared against camostat, an inhibitor of the protease TMPRSS2, which represents an alternative host-targeted antiviral strategy. nih.gov
Interestingly, in experiments with SARS-CoV-2-infected VeroE6 cells, while all are potent furin inhibitors, CMK and naphthofluorescein were found to be more effective at suppressing virus production and CPEs than this compound and D6R under the specific conditions tested. nih.govresearchgate.net Treatment with CMK and naphthofluorescein significantly reduced viral titers and the levels of viral proteins, whereas this compound and D6R did not show the same level of suppression in that particular virus infection system. nih.govresearchgate.net Similarly, in a study on Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV), the furin inhibitor CMK prevented syncytia formation, while this compound and D6R had no observable effect. asm.org
These findings highlight that while compounds may show high potency in enzymatic assays (like the 54 nM EC50 for this compound), their efficacy in cell-based viral infection models can vary. nih.govnih.gov This underscores the importance of comparative studies to identify the most promising candidates for further development.
Interactive Table: Comparison of Inhibitors in Antiviral Research
This table summarizes the findings from comparative studies. Efficacy in cell-based assays can be context-dependent.
| Inhibitor | Target | Type | Reported Efficacy in SARS-CoV-2 Cell-Based Assays nih.govresearchgate.net |
| This compound | Furin/PC | Small Molecule | Low efficacy in suppressing CPEs and virus production in VeroE6 cells |
| Decanoyl-RVKR-CMK | Furin/PC | Peptide | High efficacy in suppressing CPEs and virus production |
| Naphthofluorescein | Furin/PC | Small Molecule | High efficacy in suppressing CPEs and virus production |
| Hexa-D-arginine amide (D6R) | Furin/PC | Peptide | Low efficacy in suppressing CPEs in VeroE6 cells |
| Camostat | TMPRSS2 | Small Molecule | Inhibited CPEs and virus production (targets different protease) |
Applications of Ssm 3 Trifluoroacetate in Antibacterial Research
Interference with Bacterial Pathogenesis Mechanisms
The primary antibacterial research application of SSM 3 trifluoroacetate (B77799) is centered on its function as a furin inhibitor. Furin is a host cell protease located in the trans-Golgi network, on the cell surface, and in endosomes. news-medical.net Various bacterial pathogens hijack this host enzyme to cleave and activate their toxins, which are crucial for their virulence. mdpi.commdpi.com By blocking furin, SSM 3 trifluoroacetate provides a mechanism to disrupt these pathogenesis pathways.
This compound has been demonstrated to be a potent inhibitor of furin, with studies reporting a half-maximal effective concentration (EC₅₀) of 54 nM and an inhibition constant (Kᵢ) of 12 nM. medchemexpress.com A key application of this inhibitory activity is in the study of anthrax pathogenesis. The causative agent of anthrax, Bacillus anthracis, produces a protective antigen (PA) protein, which requires cleavage by furin to become active and facilitate the entry of lethal toxins into host cells. smolecule.comnews-medical.net
Research has shown that this compound effectively blocks this furin-dependent processing of the 83-kDa protective antigen (PA83) on the cell surface in vitro. tocris.comrndsystems.combio-techne.com By preventing the conversion of PA83 to its active 63-kDa form (PA63) in a dose-dependent manner, the compound helps to elucidate the critical role of host furin in the intoxication process. medchemexpress.com This specific blockade offers a valuable tool for investigating novel therapeutic strategies against anthrax by targeting a host-based mechanism rather than the bacterium itself. smolecule.com
| Inhibitor Profile: this compound | |
| Target | Furin |
| Potency (EC₅₀) | 54 nM |
| Potency (Kᵢ) | 12 nM |
| Mechanism in Anthrax | Blocks furin-dependent processing of Protective Antigen (PA83) |
This table summarizes the inhibitory characteristics of this compound against its target, furin, and its specific mechanism of action related to anthrax toxin.
In the context of tuberculosis research, this compound has been utilized to investigate the role of furin in the pathogenesis of Mycobacterium tuberculosis (Mtb). In a study using a 3D biomimetic model of human tuberculosis granulomas, furin was identified as a potential host-directed therapy target. nih.gov
The application of this compound to these infected models resulted in a dose-dependent reduction in Mtb growth. nih.govresearchgate.net Further investigation was conducted to determine if this effect was solely due to the modulation of host pathways or if the compound had a direct effect on the bacteria. When this compound was added to Mtb cultured in a standard Middlebrook 7H9 broth, it caused a significant reduction in bacterial growth, indicating a direct antimicrobial effect in addition to its host-mediated activities. nih.govresearchgate.net This finding highlights a dual role for the compound in the context of Mtb research, impacting both host processes and the bacterium itself.
| Effect of this compound on M. tuberculosis | |
| Research Model | 3D Biomimetic Collagen Model of Human Granulomas |
| Observed Effect | Dose-dependent reduction in Mtb growth |
| Direct Effect | Significant reduction of Mtb growth in broth culture |
This table outlines the observed effects of this compound on the growth of Mycobacterium tuberculosis in different experimental settings.
Blockade of Furin-Dependent Processing of Anthrax Toxins
Investigation of Host-Pathogen Interactions Mediated by Furin
The ability of this compound to selectively inhibit furin makes it an important agent for studying the complex interactions between hosts and bacterial pathogens. Furin is a key host factor that is exploited by numerous pathogens to enhance their infectivity and virulence. nih.govmdpi.com For instance, besides the anthrax toxin, furin is known to activate toxins from Pseudomonas aeruginosa and Shiga toxins produced by pathogenic Escherichia coli and Shigella flexneri. news-medical.netmdpi.com
In tuberculosis research, transcriptomic analysis of human TB granulomas revealed that the gene for furin (FURIN) was upregulated, suggesting its involvement in the host's response to the infection. nih.gov By using this compound to inhibit furin activity in a biomimetic granuloma model, researchers can probe the consequences of this host pathway on the pathogen's lifecycle and the host's immune response. nih.gov This approach helps to dissect the specific contributions of furin to the disease state, distinguishing pathogen-specific processes from the host's response and identifying potential therapeutic targets within the host. nih.gov
Analysis of Mycobacterium tuberculosis Metabolic Changes Induced by Furin Inhibition
The investigation into the effects of this compound on Mycobacterium tuberculosis provides insights into the metabolic consequences of furin inhibition. The observation that the compound directly reduces Mtb growth in a liquid culture suggests that its mechanism extends beyond simply modulating host cell pathways. nih.govresearchgate.net This direct action implies an interference with essential metabolic or physiological processes within the bacterium itself.
While the specific metabolic pathways in Mtb that are disrupted by this compound have not been fully elucidated in the cited research, the significant growth reduction points to a potent antibacterial effect. nih.gov The study that identified this effect was primarily focused on validating host-directed therapy targets through transcriptomic analysis of the host granuloma. nih.gov Therefore, the direct impact on bacterial metabolism represents an area for further detailed investigation, stemming from the initial finding that furin inhibition by this compound has a direct, detrimental effect on Mtb viability.
Ssm 3 Trifluoroacetate As a Research Tool in Cell Biology and Protease Function Studies
Investigating Furin-Mediated Cleavage of Specific Proteins
SSM 3 trifluoroacetate (B77799) is a potent and competitive inhibitor of furin, an enzyme that cleaves precursor proteins at specific sites to activate them. smolecule.com This inhibitory action is central to its use in confirming whether a particular protein is a substrate for furin-mediated cleavage. Researchers utilize SSM 3 trifluoroacetate to treat cells or in cell-free assays and then observe the processing status of a protein of interest. An accumulation of the precursor (uncleaved) form of the protein in the presence of the inhibitor is strong evidence of furin-dependent processing. smolecule.com
A primary example of this application is in the study of pathogen-associated proteins. It has been demonstrated that this compound effectively blocks the furin-dependent cell surface processing of anthrax protective antigen-83 (PA83). rndsystems.comtocris.comtargetmol.com In dose-response experiments, the inhibitor completely suppressed the conversion of PA83 to its active form at certain concentrations. smolecule.com Similarly, in virology, this compound has been instrumental in studying the cleavage of viral envelope proteins, which is often a prerequisite for viral entry into host cells. smolecule.comsmolecule.com Studies on SARS-CoV-2, the virus responsible for COVID-19, have used this compound to block the cleavage of the viral spike (S) protein, confirming the critical role of furin in this process. smolecule.comnih.gov
The inhibitory concentration of this compound is well-characterized, making it a reliable tool for these investigations.
| Parameter | Value | Description |
| EC₅₀ | 54 nM | The concentration required to inhibit 50% of furin activity in cell-free assays. smolecule.comsmolecule.comrndsystems.comtocris.comtargetmol.com |
| Kᵢ | 12 nM | The inhibition constant, indicating high-affinity binding to furin. smolecule.comvulcanchem.com |
Elucidating Roles of Uncleaved Proteins in Cellular Processes
By preventing the cleavage of proproteins, this compound allows researchers to study the biological functions, or lack thereof, of these precursor forms. smolecule.com This is crucial for understanding the significance of the cleavage event itself. If the uncleaved protein is inactive, its accumulation via furin inhibition will lead to the shutdown of a specific biological pathway, thereby revealing the function of the mature, cleaved protein.
In the context of viral pathogenesis, preventing the cleavage of the SARS-CoV-2 spike protein with furin inhibitors like this compound was shown to suppress the formation of syncytia (multinucleated giant cells), a significant cytopathic effect of the virus. smolecule.comnih.gov This demonstrates that the uncleaved spike protein is incapable of mediating the cell-cell fusion that leads to this pathological outcome. Similarly, in cell biology, inhibiting furin allows for the investigation of its role in various cell signaling pathways. smolecule.comsmolecule.com By observing the downstream consequences of an uncleaved and therefore inactive substrate, such as a growth factor or a receptor, scientists can map the specific contributions of furin-activated proteins to cellular processes. smolecule.com
Characterization of Novel Furin Substrates
This compound is a valuable tool for identifying and characterizing previously unknown substrates of furin. The typical workflow involves treating a cellular system with the inhibitor and using proteomics or targeted Western blot analysis to screen for proteins that accumulate in their precursor state.
For instance, research into the Hepatitis E virus (HEV) lifecycle utilized this compound, among other proprotein convertase inhibitors, to investigate the maturation of the viral capsid protein ORF2. plos.org The study aimed to determine if proprotein convertases like furin were responsible for its processing. plos.org Another known substrate of furin, αV-pro-integrin, is often used as a positive control in these experiments to confirm the inhibitor's efficacy within the cellular environment. plos.org The observation that a novel protein's processing is blocked by this compound serves as a strong starting point for its characterization as a direct or indirect furin substrate.
Utility in Studying Proprotein Convertase Functions Beyond Furin
While this compound is most potent against furin, it also exhibits inhibitory activity against other members of the proprotein convertase (PC) family, albeit to a lesser extent. smolecule.com This differential selectivity can be exploited to dissect the relative contributions of different PCs in a given biological process. By comparing the effects of this compound with broader-spectrum PC inhibitors or inhibitors with different selectivity profiles, researchers can gain insights into which specific enzyme is primarily responsible for a cleavage event.
For example, kinetic analyses have shown that this compound is significantly more potent against furin than against other convertases like PACE4 and PC7. smolecule.com In a study on the swine acute diarrhea syndrome coronavirus (SADS-CoV), the peptide-based furin inhibitor decanoyl-RVKR-chloromethylketone (CMK) prevented virus-induced syncytia, whereas this compound and the general proprotein convertase inhibitor hexa-D-arginine amide (D6R) had no effect. nih.gov This finding highlights the utility of using a panel of inhibitors, including SSM 3, to precisely identify the specific host proteases required for viral maturation, in this case suggesting that a protease other than furin, or one insensitive to SSM3, was involved. nih.gov
| Enzyme | Inhibition Constant (Kᵢ) | Selectivity vs. Furin |
| Furin | 12 nM | - |
| PACE4 | 41 nM | ~3.4-fold less sensitive |
| PC7 | 595 nM | ~50-fold less sensitive |
Structure Activity Relationship Sar Studies of Ssm 3 Trifluoroacetate
Identification of Key Structural Determinants for Furin Inhibitory Potency
SSM 3 trifluoroacetate (B77799) is a synthetic, non-peptidic small molecule that acts as a competitive inhibitor of furin. smolecule.comnih.gov Its high potency, with a reported EC50 value of 54 nM, is attributed to specific structural features that allow it to bind effectively to the enzyme's active site. smolecule.comtocris.comglpbio.comtargetmol.com
The key structural determinants for its furin inhibitory activity are:
Guanidine (B92328) Groups: The molecule possesses multiple guanidine groups. smolecule.com These positively charged moieties are critical as they mimic the basic arginine residues found in the recognition sequence of furin's natural substrates (R-X-K/R-R↓). The bisguanidine group, in particular, is thought to be instrumental in forming strong hydrogen bonds and electrostatic interactions with negatively charged amino acid residues within the furin active site. smolecule.comscience.gov
Cyclohexane (B81311) Scaffold: The central rel-(1R,3S,4S,6R)-cyclohexane ring acts as a rigid scaffold. This framework positions the attached phenoxy-guanidine substituents in a precise three-dimensional orientation, enabling optimal interaction with the substrate-binding pockets of the enzyme.
Aromatic Linkers: Phenoxy groups serve as linkers between the cyclohexane core and the terminal guanidine groups, providing the necessary spacing and conformational geometry for the inhibitor to fit within the catalytic domain of furin.
Research comparing SSM 3 with its analogs, SSM-1 and SSM-2, has highlighted the importance of the arrangement of these groups. SSM-3 was found to be a more potent inhibitor than SSM-1 and SSM-2 in blocking the furin-dependent processing of anthrax protective antigen-83 (PA83), indicating that its specific substitution pattern on the cyclohexane scaffold is superior for inhibitory activity. nih.gov
Table 1: Key Structural Features of SSM 3 Trifluoroacetate and Their Postulated Roles in Furin Inhibition
| Structural Determinant | Chemical Group | Postulated Role in Inhibition |
|---|---|---|
| P1 Mimetic | Guanidinyl groups | Mimics the arginine side chain of natural substrates; forms key electrostatic and hydrogen bond interactions in the S1 and other subsites of the furin active site. |
| Core Structure | Cyclohexane scaffold | Provides a rigid framework to orient the interacting groups for optimal binding affinity. |
| Spacers | Phenoxy linkers | Connects the core scaffold to the guanidine groups, ensuring correct positioning within the enzyme's binding cleft. |
Rational Design and Synthesis of Enhanced Inhibitory Analogs
The development of this compound is an outcome of rational design aimed at creating potent and selective non-peptidic furin inhibitors. The strategy involves synthesizing molecules that mimic the essential binding characteristics of the natural substrate cleavage site. The synthesis of a series of compounds, including SSM-1, SSM-2, and SSM-3, demonstrates a systematic approach to optimizing furin inhibition. nih.gov
These analogs share a common cyclohexane scaffold but differ in the placement and nature of their basic groups. nih.gov The design hypothesis is that by systematically altering the structure and observing the corresponding change in inhibitory activity, one can develop analogs with enhanced potency. The superior activity of SSM-3 over its counterparts, SSM-1 and SSM-2, confirms that the specific stereochemistry and substitution pattern of N-[5-guanidino-2,4-bis-(4-guanidino-phenoxy)-cyclohexyl]-guanidine is highly favorable for furin inhibition. nih.gov This iterative process of design, synthesis, and biological evaluation is a cornerstone of medicinal chemistry used to refine lead compounds into more effective therapeutic candidates. cidara.comuit.no
Table 2: Comparative Inhibitory Potency of SSM Analogs
| Compound | Brief Structural Description | Relative Potency | Reference |
|---|---|---|---|
| SSM-1 | 4,6-bis(4-guanidinyl-phenoxy)-1-guanidinyl-3-(4-guanidinyl-phenylamino)cyclohexane | Inhibitory | nih.gov |
| SSM-2 | N-[5-guanidino-2,4-bis-(5-guanidino-pyridin-2-yloxy)-cyclohexyl]-guanidine | Inhibitory | nih.gov |
| SSM-3 | N-[5-guanidino-2,4-bis-(4-guanidino-phenoxy)-cyclohexyl]-guanidine | Most potent of the series | nih.gov |
Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR)
While specific, detailed computational studies on this compound are not extensively published, the use of such methods is a well-established practice in the development of furin inhibitors. science.govmdpi.com These approaches provide critical insights into the molecular interactions that govern inhibitory activity.
Molecular Docking: This technique is used to predict the preferred binding orientation of an inhibitor within the furin active site. For a molecule like SSM 3, docking studies would model how the positively charged guanidine groups fit into the negatively charged S1 and S4 specificity pockets of the enzyme. These models can elucidate the specific hydrogen bonds and electrostatic interactions responsible for the compound's high affinity and competitive mechanism of inhibition, rationalizing its observed potency. science.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series like the SSM inhibitors, a QSAR model could be developed to relate physicochemical descriptors (e.g., electronic properties, lipophilicity, steric parameters) to their furin inhibitory potency (EC50 or Ki values). Such models are valuable for predicting the activity of novel, unsynthesized analogs, thereby guiding the design of future inhibitors with potentially even greater efficacy. nih.govnih.gov The application of cheminformatics and machine learning techniques is becoming increasingly important in this field. mdpi.comnih.gov
Methodological Approaches for Studying Ssm 3 Trifluoroacetate
In Vitro Enzymatic Assays for Furin Activity (e.g., EC50 Determination)
A fundamental approach to characterizing SSM 3 trifluoroacetate (B77799) is through in vitro enzymatic assays designed to directly measure its inhibitory potency against furin. These assays are crucial for determining key inhibitory constants such as the half-maximal effective concentration (EC50) and the inhibition constant (Ki).
A commonly employed method involves the use of a fluorogenic substrate, such as Pyr-RTKR-AMC, which is specifically cleaved by furin. In the presence of active furin, the substrate is cleaved, releasing a fluorescent molecule (AMC) that can be quantified. When an inhibitor like SSM 3 trifluoroacetate is introduced, it competes with the substrate for the active site of furin, leading to a reduction in fluorescence. By measuring the fluorescence at various concentrations of the inhibitor, a dose-response curve can be generated, from which the EC50 value is calculated.
Research has consistently demonstrated that this compound is a potent inhibitor of furin in these assays. Studies have reported an EC50 value of 54 nM for the inhibition of furin cleavage of the Pyr-RTKR-AMC substrate. medchemexpress.comnih.govtocris.comrndsystems.comglpbio.com Further characterization has revealed a Ki value of 12 nM, indicating a high affinity of the inhibitor for the enzyme. medchemexpress.com These in vitro assays have been instrumental in establishing the direct and potent inhibitory effect of this compound on furin activity. medchemexpress.comnih.gov
| Parameter | Value | Assay System | Source |
| EC50 | 54 nM | Furin cleavage of Pyr-RTKR-AMC | medchemexpress.comnih.gov |
| Ki | 12 nM | Furin | medchemexpress.com |
| Ki (PACE4) | 0.041 µM | PACE4 | medchemexpress.com |
| Ki (PC7) | 0.595 µM | PC7 | medchemexpress.com |
| Ki (LF) | 1.241 µM | Lethal Factor | medchemexpress.com |
| Ki (PC6B) | 0.004 µM | PC6B | medchemexpress.com |
Cell-Based Assays
To validate the in vitro findings in a more biologically relevant context, cell-based assays are employed to assess the ability of this compound to inhibit the processing of furin substrates within cells. A key example is its effect on the processing of the anthrax protective antigen-83 (PA83). Furin-dependent cleavage of PA83 to its active form, PA63, is a critical step in anthrax toxicity.
In these assays, cells, such as glioma U251 cells that express furin, are treated with this compound and then exposed to PA83. nih.gov The processing of PA83 is then analyzed using techniques like Western blotting. nih.gov Cell lysates are separated by gel electrophoresis, and antibodies specific to PA83 and PA63 are used to visualize the different forms of the protein. A dose-dependent inhibition of the conversion of PA83 to PA63 by this compound provides direct evidence of its intracellular activity against furin. medchemexpress.com
Similarly, in studies of the Hepatitis E virus (HEV), immunoprecipitation followed by Western blotting has been used to investigate the role of proprotein convertases (PCs) in the maturation of the ORF2 capsid protein. nih.govbiorxiv.org By treating HEV-infected cells with this compound and other PC inhibitors, researchers can assess the impact on the production of different ORF2 isoforms, providing insights into the viral lifecycle. nih.govbiorxiv.org In studies of SARS-CoV-2, immunoblotting has been used to detect the effect of SSM3 on the cleavage of the viral spike (S) protein in infected VeroE6 cells. nih.gov
The therapeutic potential of inhibiting furin with this compound is often evaluated in cell-based infection models. These assays measure the ability of the compound to protect cells from pathogens or to inhibit pathogen replication.
For instance, in the context of anthrax, cell viability assays are used to determine if inhibiting PA83 processing by this compound can protect cells from the cytotoxic effects of the anthrax toxin. nih.gov In studies of SARS-CoV-2, cell viability assays (such as those using CellTiter-Glo) and plaque reduction assays are employed to assess the antiviral activity of this compound. nih.gov Researchers have observed that while some furin inhibitors can suppress the cytopathic effects (CPEs) of the virus, SSM3 did not show a significant effect in this regard in certain experimental setups. nih.gov
In a different infection model, the effect of this compound on the growth of Mycobacterium tuberculosis (Mtb) has been investigated using a 3D biomimetic cell culture model. researchgate.netnih.govresearchgate.net In these experiments, Mtb growth is monitored, often through luminescence, in the presence of the inhibitor. researchgate.netnih.govresearchgate.net Such studies have shown that this compound can cause a dose-dependent reduction in Mtb growth, suggesting that furin activity may be important for the pathogen's proliferation within host cells. researchgate.netnih.govjci.org
Immunofluorescence and confocal microscopy are powerful techniques used to visualize the subcellular localization of proteins and to observe morphological changes within cells in response to treatment with this compound.
In studies of viral infections, such as with the Hepatitis E virus, immunofluorescence is used to track the localization of viral proteins like ORF2. nih.gov By staining for ORF2 and using nuclear counterstains like DAPI, researchers can determine if inhibiting furin with this compound alters the distribution of the protein between the nucleus and the cytoplasm. nih.gov This can provide clues about the role of furin in the trafficking and function of viral components. Similarly, in research on SARS-CoV-2, microscopy is used to observe the formation of syncytia (multinucleated giant cells), a cytopathic effect induced by the viral S protein, and to assess whether furin inhibitors can prevent this phenomenon. nih.gov
These microscopy techniques are also valuable for studying the localization of host proteins. For example, in the context of cancer research, immunofluorescence can be used to examine the cellular distribution of proteins involved in cell motility and invasion, and how this is affected by furin inhibition.
Flow cytometry is a high-throughput technique that allows for the quantitative analysis of protein expression on the surface of individual cells. This method is particularly useful for studying the processing of cell surface proteins that are substrates for furin.
One application is in the study of platelet activation. Research has shown that the subtilisin-like protease furin regulates the hemin-induced surface expression of CD63 on platelets. nih.gov In these experiments, isolated platelets are treated with hemin (B1673052) to induce activation, and the surface expression of proteins like CD63 and ACKR3 is measured by flow cytometry using fluorescently labeled antibodies. nih.gov By pre-treating the platelets with this compound, researchers can determine if the hemin-induced changes in surface protein expression are dependent on furin activity. nih.gov Such studies have demonstrated that inhibition of furin with this compound can decrease the hemin-induced surface expression of ACKR3. nih.gov
Immunofluorescence and Confocal Microscopy for Protein Localization
Transcriptomic and Proteomic Analyses in Response to Inhibition
To gain a comprehensive understanding of the cellular pathways affected by this compound, researchers employ global analysis techniques like transcriptomics and proteomics. These approaches allow for the simultaneous measurement of changes in thousands of genes (transcriptomics) or proteins (proteomics) in response to furin inhibition.
In the context of tuberculosis research, integrated transcriptomic analysis of human TB granulomas and a biomimetic model has been used to identify potential host-directed therapy targets. nih.govresearchgate.netjci.org By analyzing the gene expression profiles of infected cells treated with this compound, researchers can identify pathways that are modulated by furin inhibition and that may be critical for controlling the infection. nih.govresearchgate.netjci.org These unbiased, large-scale analyses can reveal novel mechanisms of action and identify new therapeutic targets. For example, such studies led to the identification of sphingosine (B13886) kinase 1 as another potential target for controlling Mtb growth. nih.govresearchgate.net
Similarly, proteomic analyses can provide a global view of the changes in protein expression and post-translational modifications that occur upon treatment with this compound. This can help to identify the full range of furin substrates within a particular cell type and to understand the downstream consequences of inhibiting their processing.
Biochemical Pathway Analysis
Biochemical pathway analysis for this compound primarily revolves around its potent and specific inhibition of furin, a crucial proprotein convertase. acs.orgthepermanentejournal.org Furin is a calcium-dependent serine endoprotease that processes a wide array of precursor proteins into their biologically active forms. wikipedia.orgcreative-enzymes.com It is ubiquitously expressed and plays a fundamental role in maintaining cellular homeostasis by regulating numerous physiological processes. thepermanentejournal.orgnih.gov The inhibition of furin by this compound can therefore be expected to have significant downstream effects on multiple signaling and metabolic pathways. While direct metabolomic profiling studies on this compound are not extensively documented in public literature, an analysis of the pathways governed by its target, furin, provides a clear indication of its potential biochemical impact.
Furin is localized within the trans-Golgi network (TGN) and cycles between this compartment, the cell surface, and endosomes. nih.govnih.gov It cleaves precursor proteins at specific basic amino acid recognition sites, a critical step in the maturation of hormones, growth factors, receptors, enzymes, and other proteins. wikipedia.orgnih.gov Consequently, the application of this compound as a furin inhibitor can modulate these processes.
Key physiological and pathological pathways influenced by furin activity, and therefore susceptible to modulation by this compound, include:
Protein Processing and Activation: Furin is essential for the maturation of a vast number of proproteins. wikipedia.orgplos.org Its inhibition would lead to the accumulation of unprocessed, often inactive, precursor proteins.
Pathogen Life Cycles: Many viruses and bacteria rely on host furin to process their envelope proteins, which is a necessary step for their infectivity. wikipedia.orgnih.gov For instance, furin cleaves the spike protein of SARS-CoV-2 and the envelope proteins of HIV and influenza virus. wikipedia.orgmdpi.com
Cardiovascular Regulation: Furin is involved in the processing of proteins critical to cardiovascular health, such as pro-B-type natriuretic peptide (pro-BNP) and the prorenin receptor, which are involved in blood pressure regulation. nih.gov
Metabolic Regulation: The maturation of the insulin (B600854) receptor is a furin-dependent process, highlighting a role in glucose metabolism. nih.govmdpi.com
Tumor Progression: In oncology, furin is implicated in the activation of matrix metalloproteinases and growth factors that can promote tumor growth and metastasis. researchgate.net
Neurological Function: Furin processes pro-nerve growth factor (pro-NGF) and other neurotrophic factors, playing a role in neuronal survival and function. nih.govnih.gov
The table below details some of the crucial protein substrates of furin and the biochemical pathways they regulate. Inhibition of furin by this compound would directly interfere with the activation of these substrates and the functioning of their respective pathways.
| Furin Substrate | Mature Protein/Product | Regulated Pathway/Function | Reference |
| pro-Insulin Receptor | Insulin Receptor | Glucose and metabolic regulation | nih.gov |
| pro-B-type natriuretic peptide (pro-BNP) | BNP | Vasodilation, blood pressure regulation | nih.gov |
| Transforming growth factor beta 1 (TGF-β1) precursor | Mature TGF-β1 | Cell differentiation, fibrosis | nih.gov |
| pro-Nerve Growth Factor (pro-NGF) | β-NGF | Neuronal survival and migration | nih.govnih.gov |
| Membrane type 1-matrix metalloproteinase (MT1-MMP) | MT1-MMP | Extracellular matrix degradation, tumor invasion | nih.gov |
| von Willebrand factor | Mature vWF | Blood coagulation | wikipedia.org |
| SARS-CoV-2 Spike protein | S1/S2 subunits | Viral entry into host cells | wikipedia.orgmdpi.com |
| HIV envelope polyprotein gp160 | gp120 and gp41 | Viral assembly and infectivity | wikipedia.org |
Broader Implications and Future Directions in Ssm 3 Trifluoroacetate Research
Potential for Development of Novel Research Probes and Tools
The specificity of SSM 3 trifluoroacetate (B77799) for the enzyme furin makes it an invaluable research tool for dissecting cellular processes. smolecule.com As a potent inhibitor with a half-maximal effective concentration (EC50) of 54 nM, it allows for the targeted disruption of furin activity in experimental settings. rndsystems.comtocris.comtargetmol.com This characteristic is crucial for its function as a research probe. By inhibiting furin, scientists can investigate the downstream consequences of unprocessed protein substrates, thereby elucidating the roles of these proteins in cellular signaling pathways and other biological functions. smolecule.com
The utility of SSM 3 trifluoroacetate as a research tool is demonstrated in its application in cell biology studies to explore processes that are dependent on furin-mediated protein processing. smolecule.com Its ability to block the furin-dependent processing of anthrax protective antigen-83 in vitro serves as a clear example of its effectiveness in studying specific pathogenic mechanisms. rndsystems.comtocris.com The compound's unique trifluoroacetate component is noted to enhance its solubility, a favorable property for a research tool used in diverse experimental conditions. smolecule.com The specificity of its interaction with furin allows researchers to attribute observed effects directly to the inhibition of this particular protease, making it a powerful instrument for studying protease functions. smolecule.com
Table 1: Biological Activity of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | Furin | rndsystems.comtocris.com |
| EC50 | 54 nM | rndsystems.comtocris.comtargetmol.com |
| Known Action | Blocks furin-dependent cell surface processing of anthrax protective antigen-83 in vitro. | rndsystems.comtocris.comglpbio.com |
Exploration of Furin's Role in Other Disease Models (e.g., Non-Infectious Granulomatous Diseases)
Research involving this compound is expanding into complex disease models, including non-infectious granulomatous diseases. A notable study utilized a comparative transcriptomic analysis of granulomas from tuberculosis (TB), an infectious disease, and sarcoidosis, a non-infectious granulomatous disease, to identify disease-specific mechanisms. nih.govjci.org This research hypothesized that such a comparison could uncover novel therapeutic targets. nih.gov
In a 3D biomimetic granuloma model designed to reflect human TB, the furin inhibitor this compound was shown to cause a dose-dependent reduction in the growth of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net This finding is significant because granulomas are a shared pathological feature of both TB and sarcoidosis. nih.gov By employing this compound in these models, researchers can probe the role of furin in the formation and maintenance of granulomas, as well as in the host's immune response within these structures. The bioinformatic analysis identified numerous shared pathways between TB and sarcoidosis, suggesting that insights gained from inhibiting furin in one context may have relevance for the other. nih.govjci.org This line of inquiry opens the door to understanding the broader role of furin in inflammatory and autoimmune conditions characterized by granuloma formation.
Investigation of Synergistic Effects with Other Inhibitory Compounds
A key area of future research is the investigation of how this compound interacts with other inhibitory compounds. Such studies are crucial for identifying potential combination therapies that could be more effective or target multiple pathways simultaneously.
In research on SARS-CoV-2, this compound was evaluated alongside other furin/proprotein convertase (PC) inhibitors, such as decanoyl-RVKR-chloromethylketone (CMK) and naphthofluorescein (B155354), and the TMPRSS2 inhibitor, camostat. nih.govresearchgate.net The study found that while CMK and naphthofluorescein suppressed viral production and cytopathic effects, SSM 3 and another inhibitor, D6R, did not produce the same outcome in the viral infection system. nih.govresearchgate.net These differential effects among furin inhibitors suggest that they may have distinct mechanisms or applications, highlighting the need for further investigation into their combined or comparative effects. nih.gov
In the context of tuberculosis research, this compound was studied along with other inhibitors targeting different host enzymes. nih.govresearchgate.net A notable finding was that both this compound and PF-543, a specific inhibitor of Sphingosine (B13886) Kinase 1 (SphK1), significantly suppressed the growth of Mtb in a 3D granuloma model. nih.govresearchgate.net While this study focused on comparing the efficacy of individual inhibitors, it lays the groundwork for future studies designed specifically to test for synergistic effects between furin inhibitors and inhibitors of other pathways, like the sphingolipid signaling pathway.
Table 2: Overview of Comparative Inhibitor Studies Involving this compound
| Disease Model | Inhibitors Compared | Key Finding | Reference |
|---|---|---|---|
| SARS-CoV-2 | This compound , CMK, D6R, Naphthofluorescein (Furin/PC inhibitors); Camostat (TMPRSS2 inhibitor) | CMK and naphthofluorescein suppressed viral production and cytopathic effects; SSM 3 and D6R did not show the same effects in the infection model. | nih.govresearchgate.net |
| Tuberculosis (Mtb) | This compound (Furin inhibitor), PF-543 (SphK1 inhibitor), SC 26196 (FADS2 inhibitor), and others | This compound and PF-543 both demonstrated a dose-dependent reduction in Mtb growth in a 3D granuloma model. | nih.govresearchgate.net |
Theoretical Modeling of Furin-Inhibitor Interactions and Dynamics
The advancement of computational chemistry and molecular modeling presents a significant opportunity to understand the interaction between furin and its inhibitors at an atomic level. While specific theoretical modeling studies for this compound were not prominent in initial search results, this area represents a critical future direction. The use of molecular modeling and machine learning techniques is considered a promising approach for the development of new and more effective furin inhibitors. nih.gov
In silico studies, such as molecular docking, have been used to investigate the binding of other molecules, like bisartans, to the arginine-rich furin-cleavage site of the SARS-CoV-2 spike protein. nih.gov These types of computational models can predict binding energies and identify key residues involved in the inhibitor-enzyme interaction. Applying similar theoretical models to this compound could elucidate the precise dynamics of its binding to the furin active site. Such studies could explain its high potency and specificity and guide the rational design of second-generation inhibitors with improved pharmacological properties. Furthermore, modeling can help predict potential off-target effects or explore how mutations in furin or its substrates might affect inhibitor binding.
Expanding the Understanding of Protease-Mediated Pathogenesis and Host Responses
The use of this compound in various disease models is significantly broadening our understanding of the critical roles proteases play in pathogenesis and the host's response. Furin is implicated in the lifecycle of numerous pathogens, and inhibiting its function with this compound allows for a clearer picture of its contribution to disease. rndsystems.com
Research has shown that this compound can block the processing of bacterial toxins, such as the protective antigen of Bacillus anthracis, the causative agent of anthrax. rndsystems.comtocris.com This directly implicates furin in the mechanism of bacterial pathogenesis. In virology, this compound has been used to probe furin's role in the maturation and infectivity of several viruses. Studies on the Hepatitis E virus (HEV) used the inhibitor to investigate the maturation of the ORF2 capsid protein, revealing new details about the viral lifecycle. nih.gov Similarly, its use in SARS-CoV-2 research helped to probe the function of the furin cleavage site on the spike protein, a critical step for viral entry and cell fusion. smolecule.comnih.gov In the study of tuberculosis, inhibiting furin with this compound not only reduced bacterial growth but also helped to untangle the complex host-pathogen interactions within granulomas, pointing to the modulation of host signaling pathways as a therapeutic strategy. nih.gov These examples collectively demonstrate that this compound is a pivotal compound for expanding fundamental knowledge of how proteases mediate disease and shape host responses.
Q & A
Q. What are the recommended storage and handling protocols for SSM 3 trifluoroacetate to ensure stability and safety?
this compound should be stored at -20°C in powder form or -80°C in solvent to prevent degradation. Proper handling requires personal protective equipment (PPE), including gloves, lab coats, and eye protection, as trifluoroacetate salts can release hazardous trifluoroacetic acid upon decomposition. Always consult updated safety data sheets (SDS) for specific hazards and disposal guidelines .
Q. What analytical techniques are most effective for characterizing this compound purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation, particularly for distinguishing trifluoroacetate counterions and verifying molecular integrity . Ion chromatography (IC) with a detection limit of 0.2 ppb can quantify trifluoroacetate in complex matrices like biological samples or environmental ice cores . High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection ensures batch-to-batch consistency .
Q. How is this compound synthesized, and what intermediates are involved?
Synthesis often involves trifluoroacetate release protocols under mild conditions, where reactive intermediates like α-halo-α,α-difluoromethyl ketones are generated. These intermediates are stabilized by trifluoroacetate groups, enabling selective inhibition of furin .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize this compound in furin inhibition assays?
DoE systematically varies parameters (e.g., concentration, incubation time, temperature) to model furin inhibition efficacy. For example, voltage optimization in ion cyclotron resonance (ICR) cells via DoE improved signal abundance by 30% in sodium trifluoroacetate clusters, a method adaptable to SSM 3 studies . Response surface methodology (RSM) can identify nonlinear interactions between variables, enhancing EC50 determination accuracy.
Q. How can researchers address discrepancies in reported purity levels (e.g., 95% vs. >98%) across this compound batches?
Batch inconsistencies may arise from residual solvents or counterion variability. Implement orthogonal validation:
Q. What methodologies quantify this compound in biological matrices without interference from endogenous compounds?
Ion chromatography with suppressed conductivity detection is preferred for biological fluids, offering specificity for trifluoroacetate even at sub-ppb levels . For cellular studies, isotopic labeling (e.g., ¹⁸O or ¹³C) coupled with mass spectrometry tracks intracellular uptake and degradation kinetics .
Q. How does this compound compare mechanistically to other furin inhibitors (e.g., Dec-RVKR-CMK)?
SSM 3’s EC50 of 54 nM surpasses many peptidic inhibitors (e.g., Dec-RVKR-CMK, IC50 ~100 nM) due to its noncompetitive binding to furin’s catalytic domain. Competitive inhibition assays using anthrax protective antigen-83 processing can differentiate selectivity profiles. Surface plasmon resonance (SPR) further quantifies binding kinetics (ka/kd) .
Q. What computational tools model the interaction of this compound with furin in dynamic systems?
Molecular dynamics (MD) simulations with GPU-accelerated platforms (e.g., GROMACS) predict binding stability under physiological conditions. Quantum mechanics/molecular mechanics (QM/MM) hybrid models elucidate electronic interactions at the furin active site, guiding derivative design .
Methodological Considerations
- Safety Compliance : Adhere to TSCA R&D exemption guidelines (40 CFR 720.36) when handling trifluoroacetate salts in the U.S. .
- Data Reproducibility : Pre-treat reagents with chelating agents (e.g., EDTA) to avoid metal-catalyzed decomposition .
- Ethical Reporting : Disclose trifluoroacetate counterion effects in bioactivity studies, as they may influence solubility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
